3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate is a chemical compound recognized for its potential applications in medicinal chemistry. It belongs to the class of dihydropyridine derivatives, which are significant due to their diverse biological activities. The compound is characterized by a substituted pyridine structure, which contributes to its pharmacological properties.
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate is classified as a heterocyclic compound. Its molecular formula is , and it has a molecular weight of approximately 275.26 g/mol. This classification highlights its relevance in organic synthesis and medicinal research.
The synthesis of 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts and conditions (e.g., temperature, solvent) to optimize yield and purity. Detailed spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to characterize the final product.
The molecular structure of 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate features:
The structural representation can be visualized through chemical drawing software or databases like PubChem.
The compound's structural data includes bond lengths and angles that can be derived from crystallographic studies if available. The specific stereochemistry plays a critical role in its biological interactions.
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. Kinetic studies might also provide insights into reaction rates and equilibria.
The mechanism of action for compounds like 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate often involves:
Experimental data from pharmacological studies may elucidate the specific pathways affected by this compound.
Key physical properties include:
Chemical properties encompass reactivity with acids/bases, stability under different conditions (light, heat), and potential for degradation.
Relevant analyses include:
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate has potential applications in:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, highlighting its multifaceted roles in scientific research and industry applications.
1,4-Dihydropyridines (DHPs) represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring structure with nitrogen at position 1 and two conjugated double bonds. This core structure enables diverse electronic properties critical for pharmacological activity. The prototypical DHP nifedipine, discovered in 1971, revolutionized cardiovascular therapy as a selective L-type calcium channel blocker for hypertension and angina management [2] [7]. Over five decades, systematic structural exploration has transformed DHPs from calcium modulators to versatile pharmacophores with multitarget potential. The specific compound 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate exemplifies modern DHP engineering, incorporating ester functionalities (methyl at C3, phenyl at N1), a keto group at C5, and non-aromatic conjugation—features that optimize its bioreactivity beyond classical DHPs [3].
The medicinal history of DHPs is anchored in their voltage-dependent calcium channel (VDCC) modulation. First-generation agents like nifedipine, nitrendipine, and nimodipine share a conserved Hantzsch-type 1,4-DHP core with ortho-nitrophenyl substituents at C4, methyl esters at C3/C5, and alkyl groups at C2/C6. These structural elements confer state-dependent inhibition of Ca²⁺ influx through Cav1.2 (L-type) channels in vascular smooth muscle, reducing peripheral resistance without direct cardiac depression [2] [7].
Table 1: Evolution of DHP-Based Calcium Channel Modulators
Generation | Representative Drugs | Key Structural Features | Pharmacological Advance |
---|---|---|---|
First (1970s) | Nifedipine, Nimodipine | C4: 2-NO₂-phenyl; C3/C5: -COOCH₃; C2/C6: -CH₃ | Selective L-type blockade; Vasodilation |
Second (1980s-90s) | Amlodipine, Lacidipine | C4: 2-Cl-phenyl/heteroaryl; C3: -COOCH₃; C5: -COOCH₂CH₃; C2/C6: bulkier alkyls | Delayed onset, prolonged half-life |
Third (2000s+) | 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate analogues | C5: Oxo group; N1: Aryl substitution; Variable C4 groups | Multitarget engagement beyond VDCCs |
Post-2000, "atypical" DHPs emerged with modifications breaking classical Hantzsch symmetry. Introduction of C5 ketones (e.g., 5-oxo groups) and N1 aryl substitutions (e.g., phenyl) enhanced binding plasticity to non-calcium targets. This shift enabled engagement with potassium channels, G-protein-coupled receptors (GPCRs), and transcriptional regulators—marking DHPs' transition from selective ion channel blockers to multitarget therapeutics [3]. For instance, the 5-oxo moiety in compounds like 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate introduces planar rigidity that favors protein interactions beyond VDCCs, including bacterial response regulators like H. pylori HsrA [5].
The DHP core’s "privileged" status stems from three intrinsic properties: redox activity, conformational adaptability, and hydrogen-bonding capability. First, the dihydropyridine ring mimics NADH’s redox behavior, enabling electron donation to quench reactive oxygen species (ROS). This is quantified via DPPH radical scavenging assays, where antiradical activity (ARA) correlates with C4 aryl electron-donating groups and C3/C5 ester lability [4] [6]. For example, diludine (DHP antioxidant) shows 40.5% ARA, while 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate’s keto group enhances scavenging via enol tautomerism [4] [6].
Table 2: Antiradical Activity (ARA) of DHP Derivatives in DPPH Assay
DHP Derivative | Key Substituents | ARA (%) | Structural Implications |
---|---|---|---|
Diludine | C4: Unsubstituted phenyl; C3/C5: -COOCH₃ | 40.5 ± 3.0 | Classical Hantzsch scaffold |
V-1-32 | C2/C6: Cationic onium methylene | 95.1 ± 0.2 | Enhanced electron transfer |
IB-32 | N1: Pyridinium moiety | 0 | Quaternized nitrogen disrupts redox |
Theoretical model for 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate | N1: Phenyl; C5: Oxo group; C3: Methyl ester | ~60–80% (predicted) | Keto-enol tautomerism enables radical stabilization |
Second, DHPs adopt boat, twist-boat, or planar conformations depending on C2/C6 and C3/C5 substituents. The C5 oxo group in 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate locks the ring in a planar configuration, exposing both carbonyls (C3-ester and C5-ketone) for hydrogen bonding with targets like HsrA—a bacterial transcription factor. Molecular docking confirms this oxo-DHP binds HsrA’s DNA-interaction domain via Asn²⁶ hydrogen bonds, disrupting pathogen gene regulation [5]. Third, N1 phenyl substitution (vs. alkyl) enhances π-stacking with aromatic residues in enzymes or receptors, explaining activity against adenosine receptors and P-glycoprotein [3].
Substituent engineering at N1, C3, C4, and C5 dictates DHP bioactivity profiles. Three positions are critical in 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate:
Table 3: Bioactivity of DHP Analogues Based on Substituent Effects
Substituent Position | Group in Lead Compound | Target Engagement | Biological Effect |
---|---|---|---|
N1 | Phenyl | H. pylori HsrA regulator; DNA binding domain | Bactericidal action (MIC ≤8 mg/L) |
C3 | Methyl ester | P-glycoprotein ATPase domain | MDR reversal in cancer cells |
C5 | Oxo group | Bacterial redox sensors; Cellular ROS | Oxidative stress modulation |
C4 | Variable (e.g., 2-Cl-phenyl, 4-pyridyl) | L-type Ca²⁺ channels; K⁺ channels | Calcium modulation; Vasodilation |
The synergy between these groups enables multitarget effects: The C5 oxo group’s redox activity combined with N1-phenyl’s stacking and C3-methyl’s permeability underlies the compound’s dual function as an antimicrobial and MDR reverser [1] [5]. Such substituent-driven polypharmacology exemplifies modern DHP design—moving beyond calcium channels to combat antimicrobial resistance and oxidative pathologies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1